molecular formula C5H7Cl2NO B2974173 5-(Chloromethyl)-4-methyloxazole hydrochloride CAS No. 1279842-02-2

5-(Chloromethyl)-4-methyloxazole hydrochloride

Cat. No.: B2974173
CAS No.: 1279842-02-2
M. Wt: 168.02
InChI Key: PSSIWYWDCIYIJN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-methyloxazole hydrochloride is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4-methyloxazole hydrochloride typically involves the chloromethylation of 4-methyloxazole. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-methyloxazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted oxazoles, alcohols, and amines, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(Chloromethyl)-4-methyloxazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-methyloxazole hydrochloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride
  • 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride

Comparison

Compared to similar compounds, 5-(Chloromethyl)-4-methyloxazole hydrochloride is unique due to its oxazole ring structure, which imparts different chemical reactivity and properties. The presence of the chloromethyl group makes it a versatile intermediate for various synthetic applications, distinguishing it from other heterocyclic compounds with similar substituents.

Properties

IUPAC Name

5-(chloromethyl)-4-methyl-1,3-oxazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSIWYWDCIYIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279842-02-2
Record name 5-(chloromethyl)-4-methyl-1,3-oxazole hydrochloride
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